

Comparative study of the pharmacological effects of Muscopyridine and muscone

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Compound of Interest

Compound Name: **Muscopyridine**

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A Comparative Pharmacological Study: Muscopyridine vs. Muscone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of **Muscopyridine** and muscone, two key constituents of natural musk. While both contribute to the therapeutic profile of musk, current research has focused extensively on muscone, revealing a wide range of biological activities. In contrast, **Muscopyridine** remains a less-characterized compound, with its specific pharmacological contributions often inferred from studies on whole musk extracts. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Pharmacological Effects: A Comparative Overview

Muscone, the primary active ingredient of musk, has been the subject of numerous studies elucidating its therapeutic potential across various disease models. **Muscopyridine**, a minor alkaloid component, is believed to contribute to the overall effects of natural musk, though research isolating its specific actions is limited.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Summary of Pharmacological Activities

The following tables summarize the known pharmacological effects of muscone. Due to a lack of specific studies, a detailed table for **Muscopyridine** cannot be provided; it is generally

considered a contributor to the effects observed in studies using natural musk extract.[\[2\]](#)[\[4\]](#)

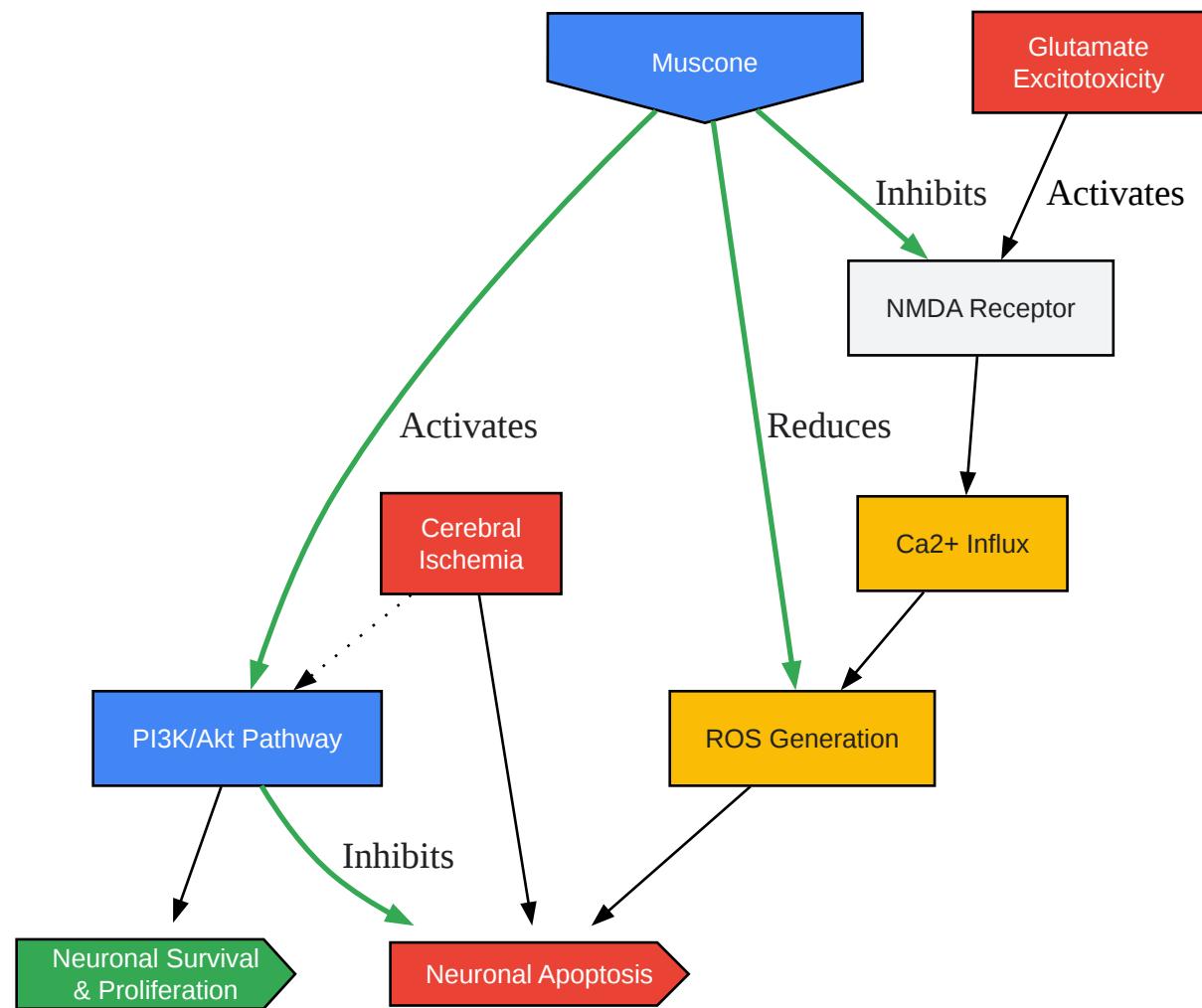
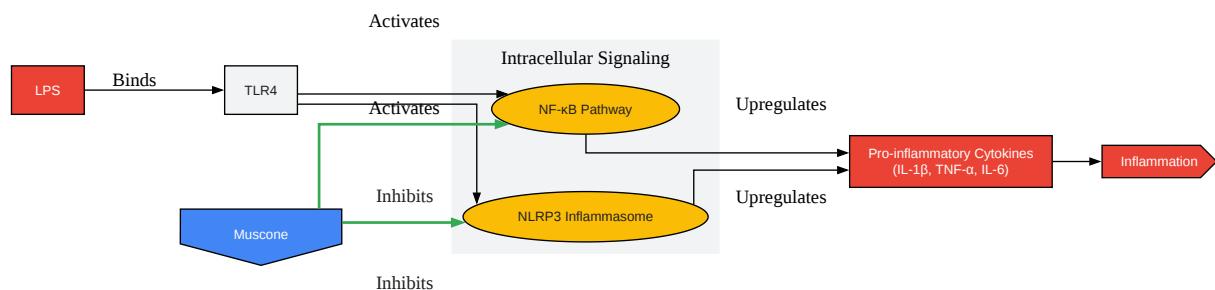
Table 1: Pharmacological Effects of Muscone

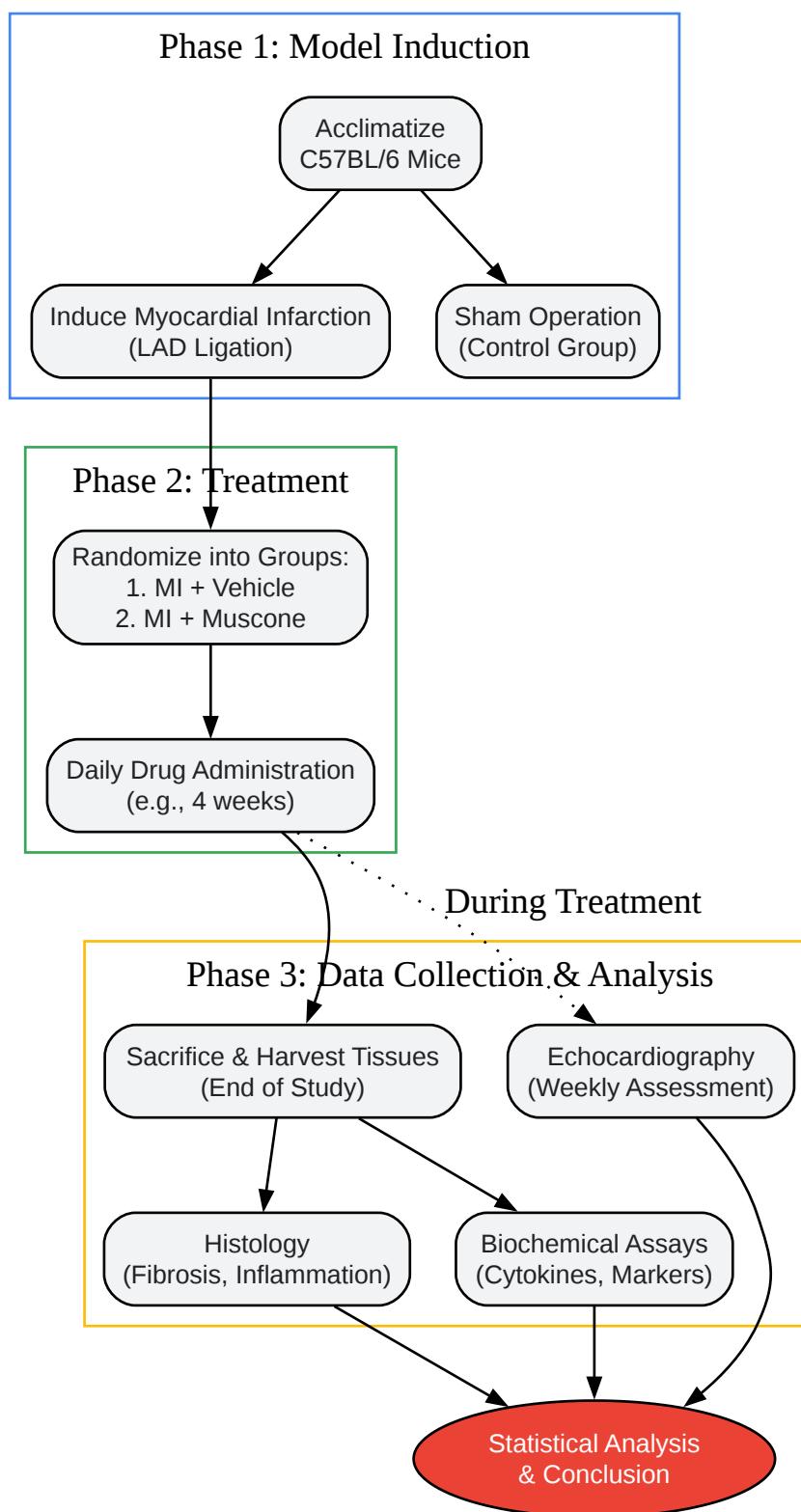
Pharmacological Effect	Experimental Model/Assay	Key Quantitative Findings & Observations	Mechanism of Action
Anti-inflammatory	LPS-induced Bone Marrow-Derived Macrophages (BMDMs)	Significantly decreased levels of inflammatory cytokines IL-1 β , TNF- α , and IL-6.[5][6]	Inhibition of NF- κ B and NLRP3 inflammasome activation.[5][6][7]
Carrageenan-induced paw edema in rats	A 5% muscadine grape skin diet (high in antioxidants, demonstrating a principle of anti-inflammatory action) reduced edema by ~50%. [8] (Note: This study is illustrative of anti-inflammatory assays, not directly testing muscone).	Scavenging of Reactive Oxygen Species (ROS).[5]	
Angiotensin II (Ang II)-induced cardiac hypertrophy in mice	Decreased mRNA expression of TNF- α , IL-1 β , IL-6, IL-8, IL-17, and IL-18 in heart tissue.[9]	Inhibition of STAT3, MAPK, and TGF- β /SMAD signaling pathways.[4][9]	
Neuroprotective	Glutamate-induced apoptosis in PC12 cells	Markedly ameliorated the loss of cell viability, collapse of mitochondrial membrane potential, and LDH release.[10]	Attenuation of ROS generation and Ca ²⁺ influx; Inhibition of CaMKII-dependent ASK-1/JNK/p38 pathways.[10]

Parkinson's Disease (PD) mouse model	Significantly improved motor deficits and elevated cell viability. [11]	Inhibition of ferroptosis via targeting Glycogen Synthase Kinase 3 β (GSK-3 β).[11]	
Cerebral ischemia rat models	Promoted neural stem cell proliferation and differentiation.[12]	Activation of the PI3K/Akt signaling pathway.[12]	
Cardiovascular	Myocardial Infarction (MI) mouse model	Improved cardiac function and survival rate; reduced fibrosis and apoptosis.[5][13]	Alleviation of cardiac macrophage-mediated chronic inflammation. [5][6]
Ischemia-Reperfusion (I/R) injured cardiac myocytes	Significantly attenuated I/R-induced changes at concentrations of 0.215, 0.43, and 0.86 μ g/mL.[4]	Inhibition of cellular oxidative stress and apoptosis.[4]	
H ₂ O ₂ -induced HUVECs	Promoted angiogenesis.	Activation of VEGF/VEGFR2 and ERK1/2 signaling pathways.[4]	
Anti-tumor	Gastric cancer cell lines (SGC-7901, MGC-803)	Inhibited cell proliferation and increased apoptosis. [14]	Regulation of miRNA-145, leading to inhibition of the PI3K/AKT pathway and downstream targets (c-Myc, MMP-2, MMP-9).[14]
Metabolic	Rat liver microsomes	Pretreatment (75 mg/kg) increased benzophenonantamine demethylase activity 2.8-fold.[12]	Induction of cytochrome P-450 enzymes.[12][13]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of muscone are mediated through its modulation of several key intracellular signaling pathways. The diagrams below illustrate these complex interactions.



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